Linker Length Comparison: Propyl vs. Methylene Spacer — IRAK4 Binding Potential
CAS 1021210-29-6 incorporates a propyl (-CH2-CH2-CH2-) linker connecting the pyridazinone core to the 2,4-dichlorobenzamide group, whereas the closest published analog with quantitative IRAK4 data (US9567320 Example 3) uses a methylene (-CH2-) linker and a benzimidazole amide. The propyl linker increases the distance between the hinge-binding pyridazinone and the dichlorobenzamide by approximately 2.5 Å in the fully extended conformation, which can reposition the terminal amide for different interactions within the IRAK4 allosteric pocket or the solvent-exposed region [1]. Although no direct IRAK4 IC50 is available for CAS 1021210-29-6, SAR analysis within the patent [2] demonstrates that linker length and composition substantially modulate IRAK4 potency across dozens of examples, with optimal linkers yielding IC50 values under 100 nM [3].
| Evidence Dimension | Linker length (number of atoms between pyridazinone and amide carbonyl) |
|---|---|
| Target Compound Data | 4-atom linker (propyl, -CH2-CH2-CH2-) |
| Comparator Or Baseline | US9567320 Example 3: 1-atom linker (methylene, -CH2-); other examples use zero-atom (direct), 2-atom (ethyl), or branched linkers |
| Quantified Difference | Linker extension by +3 atoms relative to methylene; estimated 2.5–3.5 Å increase in maximum end-to-end distance for target compound |
| Conditions | Structural comparison based on published SMILES and patent Markush structures (computational conformational analysis inferred) |
Why This Matters
Linker length directly influences the spatial orientation of the dichlorobenzamide pharmacophore relative to the IRAK4 hinge-binding motif, which is a key determinant of kinase selectivity and potency — procurement decisions for SAR expansion must preserve this specific propyl spacer to maintain intended binding mode.
- [1] COMPARE analysis of linker geometry: 2,4-dichloro-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide SMILES vs. US9567320 Example 3 SMILES (BDBM286229). Structural modeling based on standard bond lengths and angles. View Source
- [2] Jorand-Lebrun C, Kulkarni S, Crosignani S. Pyridazinone-amides derivatives. US Patent US9567320, granted February 14, 2017. Assignee: Merck Patent GmbH. See Formula (I) Markush structure, Table of Examples, and Biological Data. View Source
- [3] BindingDB Summary: IRAK4 IC50 data for multiple pyridazinone-amide patent examples. IRAK4 Enzymatic Assay. IC50 range: <100 nM to >3000 nM. View Source
